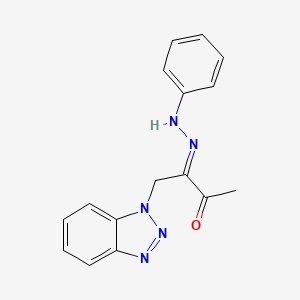
1-(1H-1,2,3-benzotriazol-1-yl)-2,3-butanedione 2-(phenylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-1,2,3-benzotriazol-1-yl)-2,3-butanedione 2-(phenylhydrazone) is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis
Méthodes De Préparation
The synthesis of 1-(1H-1,2,3-benzotriazol-1-yl)-2,3-butanedione 2-(phenylhydrazone) typically involves the reaction of 1H-benzotriazole with appropriate diketones and hydrazones under controlled conditions. One common method involves the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in ethanol, followed by further reactions to introduce the phenylhydrazone group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(1H-1,2,3-benzotriazol-1-yl)-2,3-butanedione 2-(phenylhydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1H-1,2,3-benzotriazol-1-yl)-2,3-butanedione 2-(phenylhydrazone) has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 1-(1H-1,2,3-benzotriazol-1-yl)-2,3-butanedione 2-(phenylhydrazone) involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and biological system being studied.
Comparaison Avec Des Composés Similaires
1-(1H-1,2,3-benzotriazol-1-yl)-2,3-butanedione 2-(phenylhydrazone) can be compared with other benzotriazole derivatives, such as:
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate: Known for its use in organic synthesis.
1-(1H-1,2,3-benzotriazol-1-yl)acetone: Utilized in various chemical reactions and as a synthetic intermediate.
3-(1H-1,2,3-benzotriazol-1-yl)-N’-(3,4-dimethoxybenzylidene)propanohydrazide: Explored for its biological activities.
Propriétés
Formule moléculaire |
C16H15N5O |
|---|---|
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
(3E)-4-(benzotriazol-1-yl)-3-(phenylhydrazinylidene)butan-2-one |
InChI |
InChI=1S/C16H15N5O/c1-12(22)15(18-17-13-7-3-2-4-8-13)11-21-16-10-6-5-9-14(16)19-20-21/h2-10,17H,11H2,1H3/b18-15+ |
Clé InChI |
RWRXAOPQQWAWTE-OBGWFSINSA-N |
SMILES isomérique |
CC(=O)/C(=N/NC1=CC=CC=C1)/CN2C3=CC=CC=C3N=N2 |
SMILES canonique |
CC(=O)C(=NNC1=CC=CC=C1)CN2C3=CC=CC=C3N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B13370205.png)
![N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13370218.png)


![2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzonitrile](/img/structure/B13370229.png)




![N-{5-[3-(dimethylamino)acryloyl]-2-phenyl-2H-1,2,3-triazol-4-yl}acetamide](/img/structure/B13370257.png)
![1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B13370273.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(4-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13370276.png)
![2-[(4-hydroxy-2-methylpyridin-3-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B13370280.png)
![5-bromo-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-furamide](/img/structure/B13370285.png)
